Disperse Blue 60

Description

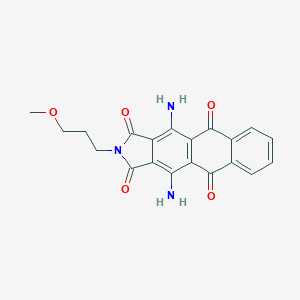

Structure

3D Structure

Properties

IUPAC Name |

4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCXRDHKXHADQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065271 | |

| Record name | C.I. Disperse Blue 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12217-80-0, 3316-13-0 | |

| Record name | Disperse Blue 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Blue 60 (CAS No. 12217-80-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C.I. Disperse Blue 60 (CAS No. 12217-80-0), an anthraquinone dye. The information is presented to support research, development, and quality control activities. All quantitative data are summarized in structured tables, and detailed experimental protocols for key properties are provided. Additionally, diagrams illustrating the synthesis pathway, a typical analytical workflow, and a potential degradation pathway are included.

Chemical Identity and Properties

C.I. This compound is a synthetic dye used in the textile industry. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 12217-80-0[1][2][3][4][5] |

| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |

| Synonyms | This compound, Disperse Turquoise Blue GL, C.I. 61104 |

| Molecular Formula | C₂₀H₁₇N₃O₅ |

| Canonical SMILES | COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |

Table 2: Physicochemical Properties

| Property | Value | Method Reference |

| Molecular Weight | 379.37 g/mol | - |

| Physical Form | Blue to black solid powder | Visual Inspection |

| Melting Point | 194 °C | OECD Guideline 102 |

| Boiling Point | > 350 °C (Predicted) | OECD Guideline 103 |

| Density | 1.395 - 1.495 g/cm³ at 20 °C | OECD Guideline 109 |

| Water Solubility | 2.5 µg/L at 20 °C | OECD Guideline 105 |

| logP (Octanol/Water Partition Coefficient) | > 4.2 at 20 °C | OECD Guideline 107 |

| Vapor Pressure | 0 Pa at 25 °C | - |

| pKa | -2.28 ± 0.20 (Predicted) | - |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method with a liquid bath or metal block apparatus.

-

Apparatus: A melting point apparatus with a temperature-controlled block or bath, a calibrated thermometer, and capillary tubes.

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

-

Boiling Point Determination (OECD Guideline 103)

For substances with high boiling points, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be used for estimation.

-

Apparatus: A differential scanning calorimeter (DSC) or a thermogravimetric analyzer (TGA).

-

Procedure (DSC):

-

A small, weighed sample of this compound is placed in an aluminum pan.

-

The pan is heated in the DSC instrument at a constant rate under a controlled atmosphere.

-

The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.

-

Density Determination (OECD Guideline 109)

The density of the solid powder can be determined using a pycnometer method.

-

Apparatus: A gas pycnometer and an analytical balance.

-

Procedure:

-

A known mass of this compound is placed in the sample chamber of the pycnometer.

-

The chamber is filled with an inert gas (e.g., helium) to a known pressure.

-

The gas is then allowed to expand into a reference chamber of known volume.

-

The pressure drop is measured, from which the volume of the sample can be calculated.

-

The density is calculated by dividing the mass of the sample by its volume.

-

Water Solubility Determination (OECD Guideline 105 - Flask Method)

Due to the low solubility of this compound, the flask method is appropriate.

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then centrifuged at high speed to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed and analyzed for the concentration of dissolved this compound using a validated analytical method.

-

Octanol/Water Partition Coefficient (logP) Determination (OECD Guideline 107 - Shake Flask Method)

The shake flask method is a standard procedure for determining the logP value.

-

Apparatus: Separatory funnels, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with the other phase, and the funnel is shaken until equilibrium is reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Synthesis and Degradation Pathways

Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from 1,4-diaminoanthraquinone.

Synthesis of this compound.

Potential Photodegradation Pathway

Anthraquinone dyes like this compound can undergo photodegradation upon exposure to UV light, often involving the generation of reactive oxygen species.

Photodegradation of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound.

Typical HPLC Workflow

The general workflow for the quantitative analysis of this compound in a sample matrix is depicted below.

HPLC Analysis Workflow.

References

A Technical Guide to the Solubility of Disperse Blue 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 60, an anthraquinone dye, is a compound of significant interest in various industrial and research applications. Its utility is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. Due to a lack of extensive, publicly available quantitative data, this guide summarizes the known qualitative solubility and presents detailed, generalized experimental protocols for its determination.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphtho[2,3-f]isoindole-1,3,5,10(2H)-tetrone |

| CAS Number | 12217-80-0 |

| Molecular Formula | C₂₀H₁₇N₃O₅ |

| Molecular Weight | 379.37 g/mol |

| Appearance | Blue-black powder[1][2] |

| Maximum Absorption Wavelength (λmax) | 670 nm[1][2][3] |

Qualitative Solubility of this compound

This compound exhibits varying degrees of solubility in different organic solvents. The available data is primarily qualitative and is summarized in the table below. It is important to note that "soluble" and "slightly soluble" are relative terms and the actual quantitative solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Pyridine | Soluble |

| Alcohol (e.g., Ethanol) | Slightly Soluble |

| Water | Insoluble (2.5µg/L at 20℃) |

| Standard Fat | 121 mg/100g at 20 ℃ |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for two common and effective techniques for determining the solubility of dyes in organic solvents.

Gravimetric Method

The gravimetric method is a direct and highly reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by solvent evaporation.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or an orbital shaker can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully filter the supernatant through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove all undissolved particles. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature that will not cause decomposition of the dye, or by gentle heating in a fume hood.

-

Once the solvent is completely removed, place the container with the dried dye residue in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried dye. The mass of the dissolved dye is the final weight minus the initial weight of the empty container.

-

-

Calculation of Solubility:

-

The solubility is calculated by dividing the mass of the dissolved dye by the volume of the filtrate taken. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

UV-Vis Spectrophotometric Method

This method is an indirect but sensitive technique that relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Determination of Maximum Absorption Wavelength (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (typically 400-800 nm for colored dyes) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is reported to be around 670 nm.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations. These concentrations should span a range that is expected to bracket the concentration of the saturated solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) should be determined by linear regression.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound and filter it as described in the gravimetric method (Steps 1 and 2).

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each solubility determination method.

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Caption: Workflow for the UV-Vis Spectrophotometric Method of Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains elusive in publicly accessible literature, this guide provides a foundational understanding of its qualitative solubility characteristics. For researchers and professionals requiring precise solubility values, the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust frameworks for in-house determination. The provided workflows serve as a clear visual aid for implementing these essential analytical procedures. Further experimental investigation is necessary to populate a comprehensive quantitative solubility profile for this important dye.

References

Spectral Characteristics of Disperse Blue 60: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 60 (C.I. 61104) is a synthetic anthraquinone dye known for its vibrant greenish-blue hue.[1] Primarily utilized in the textile industry for dyeing polyester and other synthetic fibers, its molecular structure and chromophoric properties also make it a subject of interest for scientific research, including potential applications in other fields.[2][3] This technical guide provides a comprehensive overview of the spectral characteristics of this compound, detailing its chemical properties, absorption and emission profiles, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers employing this dye in their studies.

Chemical and Physical Properties

This compound is characterized by its anthraquinone core, a rigid and planar structure that contributes to the dye's stability and lightfastness.[3][4] Electron-donating amino groups at the 1 and 4 positions of the anthraquinone skeleton are key to its color properties.

A notable discrepancy exists in some commercial literature, which incorrectly classifies this compound as a stilbene-based dye and reports red fluorescence. Chemical databases and scientific literature consistently identify it as an anthraquinone derivative. The spectral data presented herein are consistent with its classification as an anthraquinone dye.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CI Name | This compound, C.I. 61104 | |

| CAS Number | 12217-80-0 | |

| Molecular Formula | C₂₀H₁₇N₃O₅ | |

| Molecular Weight | 379.37 g/mol | |

| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |

| Appearance | Blue-black powder | |

| Solubility | Soluble in acetone, dimethylformamide, pyridine; slightly soluble in alcohol; insoluble in water. |

Spectral Characteristics

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, a characteristic dictated by its chemical structure.

UV-Visible Absorption

The primary absorption band of this compound in the visible region is responsible for its characteristic blue color. The wavelength of maximum absorption (λmax) has been reported to be approximately 670 nm. This absorption is attributed to π → π* electronic transitions within the conjugated system of the anthraquinone core, influenced by the amino substituents.

Table 2: UV-Visible Absorption Data for this compound

| Parameter | Value | Notes | Reference(s) |

| λmax | ~670 nm | This value may exhibit slight shifts depending on the solvent. | |

| Molar Extinction Coefficient (ε) | Data not available | Typically in the order of 1 x 10⁴ dm³ mol⁻¹ cm⁻¹ for similar anthraquinone dyes. |

Fluorescence Emission

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is due to differential solvation of the ground and excited states of the dye molecule. For anthraquinone dyes, a bathochromic (red) shift in the absorption maximum is often observed with increasing solvent polarity. While specific studies on the solvatochromism of this compound are not widely published, it is anticipated to exhibit such behavior. Researchers should be aware that the absorption and emission spectra of this compound can be influenced by the choice of solvent.

Experimental Protocols

The following are generalized protocols for the spectral characterization of this compound, which should be optimized for specific instrumentation and experimental goals.

UV-Visible Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

Caption: Workflow for UV-Visible Spectroscopy of this compound.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of this compound.

Caption: Workflow for Fluorescence Spectroscopy of this compound.

Potential Degradation Pathways

While primarily used in industrial applications, understanding the potential degradation of this compound is relevant for environmental and toxicological studies. The degradation of anthraquinone dyes can occur through various mechanisms, often initiated by the cleavage of the anthraquinone ring. Enzymatic degradation by microorganisms, for instance, can lead to the breakdown of the chromophoric group.

Caption: Generalized Degradation Pathway for Anthraquinone Dyes.

Conclusion

This compound is an anthraquinone-based dye with a characteristic absorption maximum around 670 nm. This technical guide provides a consolidated overview of its known spectral properties and outlines standardized experimental protocols for its characterization. It is crucial for researchers to rely on verified chemical information and be aware of the erroneous classification present in some commercial sources. The provided data and methodologies offer a solid foundation for the application of this compound in various scientific and research contexts. Further investigation into its solvatochromic behavior and fluorescence quantum yield would provide a more complete photophysical profile of this compound.

References

The Thermal Sentinel: An In-depth Technical Guide to the Thermal Stability of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone dyes, a cornerstone of the colorant industry, are prized for their vibrant hues and robust chemical structures. Their application in high-temperature industrial processes and their stability in various formulations are critically dependent on their thermal properties. This technical guide provides a comprehensive exploration of the thermal stability of anthraquinone dyes, offering quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows to support research and development in this field.

Core Concepts in Thermal Stability

The thermal stability of an anthraquinone dye is intrinsically linked to its molecular architecture. The fused aromatic core of the anthraquinone structure imparts a high degree of inherent stability. However, the nature and position of substituent groups play a pivotal role in dictating the temperature at which decomposition begins. Electron-donating groups, such as amino and hydroxyl moieties, can influence the electron density distribution across the aromatic system, affecting bond strengths and, consequently, thermal resilience. Conversely, the presence of electron-withdrawing groups, like nitro substituents, can significantly lower the decomposition temperature.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of anthraquinone dyes can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and crystallization.

Below is a summary of thermal stability data for a selection of anthraquinone derivatives, compiled from various studies.

| Compound Name | Structure | Key Thermal Events | Analysis Method |

| 9,10-Anthraquinone | C₁₄H₈O₂ | Sublimation between 160-247 °C | TGA/DSC |

| 1-Nitroanthraquinone | C₁₄H₇NO₄ | Decomposes after melting | DSC |

| 1,5-Dinitroanthraquinone | C₁₄H₆N₂O₆ | Solid-phase decomposition | DSC |

| 1,8-Dinitroanthraquinone | C₁₄H₆N₂O₆ | Decomposes after melting | DSC |

| Disperse Red 9 | C₁₆H₁₃N₃O₂ | Onset of major thermal decomposition > 250 °C | TGA |

| Amino-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 228 °C | TGA |

| DHP-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 219 °C | TGA |

| DMP-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 156 °C | TGA |

| DTP-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 132 °C | TGA |

| PolyNAM (a polymeric anthraquinone dye) | Not specified | 5.98% weight loss from 123-285 °C | TGA |

| PolyNAS (a polymeric anthraquinone dye) | Not specified | 7.11% weight loss from 198-286 °C | TGA |

| PolyNAA (a polymeric anthraquinone dye) | Not specified | 61.2% weight loss up to 374 °C | TGA |

Experimental Protocols for Thermal Analysis

Reproducible and accurate assessment of thermal stability is paramount. The following sections detail standardized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of anthraquinone dyes.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Conditions:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2] An oxidizing atmosphere (e.g., air) can be used to simulate combustion conditions.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[2] Slower or faster heating rates can be used to study kinetic aspects of decomposition.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., up to 800 °C).[3]

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. Key data points include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the phase behavior of anthraquinone dyes, including melting, crystallization, and glass transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Conditions:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Reference: An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

-

Heating and Cooling Rates: A controlled heating and cooling rate, often 10 °C/min, is applied. The sample may be subjected to multiple heating and cooling cycles to erase its thermal history.

-

Temperature Program: The temperature range is selected to encompass the expected phase transitions of the dye.

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified by their respective peaks.

UV-Vis Spectroscopy for Monitoring Thermal Degradation

UV-Vis spectroscopy can be used to monitor the degradation of anthraquinone dyes in solution as a function of temperature and time.

Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Experimental Conditions:

-

Sample Preparation: A dilute solution of the anthraquinone dye is prepared in a suitable solvent. The concentration should be adjusted to yield an absorbance within the linear range of the Beer-Lambert law.

-

Temperature Control: The cuvette containing the dye solution is placed in the temperature-controlled holder and equilibrated at the desired temperature.

-

Spectral Acquisition: UV-Vis absorption spectra are recorded at regular time intervals as the solution is heated or held at a constant elevated temperature.[4]

-

Data Analysis: The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) over time is used to determine the degradation kinetics. The appearance of new absorption bands can indicate the formation of degradation products.

Visualizing Experimental and Degradation Pathways

To provide a clearer understanding of the processes involved in assessing and understanding the thermal stability of anthraquinone dyes, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide to Disperse Blue 60: Synonyms, Trade Names, and Technical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 60, an anthraquinone-based dye, is a significant colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its vibrant, greenish-blue hue and good fastness properties have led to its widespread use. This technical guide provides a comprehensive overview of this compound, encompassing its synonyms and trade names, chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from material science to environmental and toxicological studies.

Chemical Identity and Synonyms

This compound is chemically known as 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone. Due to its extensive use and various manufacturers, it is known by a multitude of synonyms and trade names.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone |

| C.I. Name | This compound |

| C.I. Number | 61104 |

| CAS Number | 12217-80-0, 56548-64-2 |

| Molecular Formula | C₂₀H₁₇N₃O₅ |

| Molecular Weight | 379.37 g/mol |

| Synonyms | Disperse Turquoise Blue GL, Disperse Turquoise S-BGE, Disperse Turquoise S-GL, Disperse Turquoise S-GLR, Disperse Blue S-GL, Disperse Blue S-GLN, Samaron Blue FFBL, Terasil Blue BGE, Sumikaron Turquoise Blue S-GL |

Table 2: Selected Trade Names for this compound

| Trade Name | Manufacturer/Supplier |

| Akasperse Blue BG 200% | Aakash Chemicals & Dyestuffs Inc. |

| Browncron Br. Blue BG 200% | Brown Fine Products Co. |

| Dorospers Brilliant Blue BGl 200% | D&G Dyes Inc. |

| Leadisperse Blue BG 100/200% | Leadertech Colors Inc. |

| Patcosperse Brilliant Blue BG | C.H. Patrick Co. Inc. |

| Rosaplast Blue TBG | Rose Color Inc. |

| Serene Brilliant Blue B | Serene Industries Ltd. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application, analysis, and environmental assessment.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Blue-black powder | [1] |

| Melting Point | 194 °C | [2] |

| Boiling Point | > 350 °C (decomposes) | [2] |

| Water Solubility | 2.5 µg/L at 20 °C | [1][2] |

| Solubility in other solvents | Soluble in acetone, dimethylformamide, pyridine | |

| log Pow (Octanol/Water) | > 4.2 at 20 °C | |

| Vapor Pressure | 0 Pa at 25 °C | |

| Density | 1.395 - 1.495 g/cm³ at 20 °C | |

| Maximum Absorption (λmax) | 670 nm |

Synthesis of this compound

The manufacturing process of this compound is a multi-step chemical synthesis. The general pathway involves the modification of 1,4-diaminoanthraquinone.

Synthesis pathway of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative, generalized protocol for the final condensation step in the synthesis of this compound, based on publicly available patent literature.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, add a suspension of 1,4-diaminoanthraquinone-2,3-dicarboximide in water.

-

Addition of Reactant: While stirring, add 3-methoxypropan-1-amine to the suspension.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 95-105 °C. The reaction is typically carried out for 4 to 6 hours.

-

Work-up: After the reaction is complete, cool the mixture and filter the solid product.

-

Purification: Wash the filter cake with water until neutral and then dry to obtain the final this compound product.

Analytical Methodologies

The detection and quantification of this compound, particularly in textile matrices, are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and robust method.

Analytical workflow for this compound in textiles.

Experimental Protocol: HPLC-MS/MS Analysis of this compound in Textiles

This protocol is a representative method for the quantitative analysis of this compound in textile materials.

-

Sample Preparation:

-

Weigh approximately 1 gram of the textile sample.

-

Add 20 mL of methanol and extract using an ultrasonic bath at 50 °C for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Evaporate the solvent and reconstitute the residue in a known volume of a water/methanol mixture.

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid) is typical.

-

Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally applied.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Detector: A triple quadrupole mass spectrometer (MS/MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Toxicological Profile

The toxicological properties of this compound are of interest due to potential human and environmental exposure. Key areas of concern include ecotoxicity and skin sensitization.

Ecotoxicity

This compound exhibits varying levels of toxicity to aquatic organisms.

Table 4: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Exposure Time | Reference |

| Danio rerio (Zebra fish) | LC50 | > 1000 ppm | 96 hours | |

| Daphnia magna (Water flea) | EC50 | > 22 mg/L | 48 hours | |

| Desmodesmus subspicatus (Green algae) | EC50 | 2 mg/L | 96 hours | |

| Activated sludge | IC50 | > 320 mg/L | 3 hours |

Skin Sensitization

Disperse dyes, as a class, are known to have the potential to cause allergic contact dermatitis. The mechanism is believed to involve the dye acting as a hapten, which binds to skin proteins and elicits an immune response.

References

The Toxicological Profile of Disperse Blue 60: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the available toxicological information for Disperse Blue 60. It is important to note that for many standard toxicological endpoints, publicly available data for this compound is limited. Where specific data for this compound is unavailable, this guide presents information on structurally related anthraquinone dyes, such as Disperse Blue 1, to provide a contextual understanding of potential hazards. This information is intended for researchers, scientists, and drug development professionals and should not be considered a complete safety assessment.

Chemical and Physical Properties

This compound, with the CAS number 12217-80-0, is an anthraquinone dye. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | [1] |

| Molecular Formula | C₂₀H₁₇N₃O₅ | [1] |

| Molecular Weight | 379.37 g/mol | [2] |

| Appearance | Blue-black powder | [3] |

| Water Solubility | 2.5 μg/L at 20°C | [4] |

| log Pow | > 4.2 at 20°C | |

| Vapor Pressure | 0 Pa at 25°C |

Ecotoxicological Profile

The environmental fate and effects of this compound have been characterized to some extent, with data available on its toxicity to various aquatic organisms.

| Endpoint | Species | Value | Exposure Duration | Reference |

| LC₅₀ (Fish) | Danio rerio (Zebrafish) | > 1000 ppm | 96 hours | |

| EC₅₀ (Invertebrates) | Daphnia magna | > 22 mg/L | 48 hours | |

| EC₅₀ (Algae) | Desmodesmus subspicatus | 2 mg/L | 96 hours | |

| IC₅₀ (Microorganisms) | Activated sludge | > 320 mg/L | 3 hours |

Experimental Protocols: Aquatic Toxicity Testing

While specific protocols for the above-cited studies on this compound are not detailed in the available literature, standard OECD guidelines are typically followed for such ecotoxicological assessments.

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period. Fish are exposed to the test substance in a static or semi-static system, and mortality is observed at 24, 48, 72, and 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC₅₀) after a 48-hour exposure. Immobilization is defined as the inability to swim after gentle agitation.

-

Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae. The endpoint is the concentration that causes a 50% reduction in growth (EC₅₀) over a 72 or 96-hour period, measured by cell count or another biomass surrogate.

Mammalian Toxicology

Publicly available safety data sheets for this compound frequently state "no data available" for key mammalian toxicology endpoints. This section will therefore focus on the toxicological profile of the structurally similar anthraquinone dye, Disperse Blue 1, to provide insight into the potential hazards of this class of compounds.

It is critical to reiterate that the following data pertains to Disperse Blue 1 and not this compound.

Acute Toxicity (Disperse Blue 1)

| Route | Species | LD₅₀ | Reference |

| Oral | Rat | > 3,000 mg/kg | |

| Oral | Mouse | > 2,000 mg/kg |

Skin Irritation and Sensitization (Disperse Blue 1)

-

Skin Irritation: No skin irritation was observed with concentrations up to 10%.

-

Skin Sensitization: Disperse Blue 1 was found to be a moderate sensitizer in guinea pigs.

Genotoxicity (Disperse Blue 1)

Disperse Blue 1 has been shown to be mutagenic in several test systems. It was reported to be weakly mutagenic to Salmonella typhimurium strain TA1537 and mutagenic to strains TA1535, TA97, and TA98 in liquid pre-incubation assays.

Carcinogenicity (Disperse Blue 1)

In feeding studies, Disperse Blue 1 produced a significant increase in urinary bladder neoplasms in both male and female rats. Equivocal results were reported in studies with male mice, while negative results were reported for female mice. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).

Experimental Workflows and Signaling Pathways

Due to the lack of specific data for this compound, this section provides generalized diagrams for relevant toxicological assays and metabolic pathways for anthraquinone dyes.

Caption: Generalized workflow for the Ames test.

Caption: Potential metabolic pathway of anthraquinone dyes.

Conclusion

The available data on the toxicological profile of this compound is sparse, particularly concerning its effects on mammalian health. The ecotoxicological data suggests a potential for environmental impact, especially on algae. The GHS classification of "Harmful if swallowed" indicates a potential for acute oral toxicity, though specific studies are not publicly available.

Extrapolation from the toxicological profile of the structurally related Disperse Blue 1 suggests that this compound could potentially be a skin sensitizer and may have genotoxic and carcinogenic properties. However, without direct testing of this compound, these remain theoretical concerns.

Further research is imperative to fully characterize the toxicological profile of this compound. This should include a comprehensive battery of tests for acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, and reproductive/developmental toxicity to enable a thorough risk assessment.

References

The Environmental Fate of Disperse Blue 60 in Aquatic Systems: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 60, a member of the anthraquinone dye class, is widely utilized in the textile industry for its vibrant and lasting coloration of synthetic fibers. However, its release into aquatic environments through industrial effluents raises significant ecotoxicological concerns. This technical guide provides a comprehensive analysis of the environmental fate of this compound, detailing its physicochemical properties, degradation pathways, and ecotoxicity in aquatic systems. The information presented herein is intended to support research efforts and the development of effective environmental management strategies.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its chemical structure and resulting physicochemical properties. As an anthraquinone dye, it is characterized by low water solubility and a high affinity for hydrophobic substances. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | [1] |

| CAS Number | 12217-80-0 | [1] |

| Molecular Formula | C₂₀H₁₇N₃O₅ | [2][3] |

| Molar Mass | 379.37 g/mol | [2] |

| Appearance | Blue-black powder | |

| Water Solubility | 2.5 µg/L at 20°C | |

| LogP (Octanol-Water Partition Coefficient) | 4.2 at 20°C | |

| Vapor Pressure | 0 Pa at 25°C | |

| Melting Point | 194 °C |

The very low water solubility and high LogP value indicate that this compound is hydrophobic and lipophilic. This suggests a strong tendency to partition from the water column and adsorb to suspended solids, sediments, and biological tissues, leading to potential bioaccumulation.

Degradation of this compound in Aquatic Environments

The persistence of this compound in aquatic systems is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and hydrolysis.

Photodegradation

This compound can be degraded by UV irradiation. The reported half-life in aqueous solutions is 4.2 hours. Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton processes, have also been shown to be effective in decolorizing and degrading disperse dyes through the generation of highly reactive hydroxyl radicals (•OH).

A generalized workflow for a photodegradation experiment is depicted below.

Figure 1: Generalized workflow for a photodegradation experiment.

Biodegradation

This compound is generally considered to be recalcitrant to biodegradation due to its complex aromatic structure. However, several studies have demonstrated that specific microorganisms can decolorize and degrade this dye. Bacterial strains from the genera Alishewanella, Halomonas, Jonesia, and Pseudomonas have shown high decolorization efficiency. One study reported that a consortium of six bacterial isolates, including Bacillus cereus, achieved 76.29% decolorization of this compound within 24 hours.

The biodegradation of anthraquinone dyes typically involves the enzymatic cleavage of the chromophoric group, leading to decolorization and partial mineralization. While the specific metabolic pathway for this compound has not been fully elucidated in the available literature, studies on similar anthraquinone dyes, such as Disperse Blue 2BLN, suggest a breakdown of the anthraquinone structure. Analysis of degradation products is often performed using techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).

A hypothetical biodegradation pathway for this compound, based on the degradation of other anthraquinone dyes, is proposed below. This pathway involves initial enzymatic reduction and cleavage of the ring structure, followed by further breakdown into smaller organic molecules.

Figure 2: Hypothetical biodegradation pathway of this compound.

Hydrolysis

Due to its extremely low water solubility, the rate of hydrolysis of this compound in aquatic environments is expected to be very slow and is generally not considered a significant degradation pathway.

Ecotoxicity of this compound

The ecotoxicity of this compound has been evaluated for various aquatic organisms, representing different trophic levels. The available data are summarized in the table below.

| Test Organism | Endpoint | Duration | Value | Reference |

| Danio rerio (Zebra fish) | LC50 | 96 h | > 1000 ppm | |

| Daphnia magna (Water flea) | EC50 | 48 h | > 22 mg/L | |

| Desmodesmus subspicatus (Green alga) | EC50 | 96 h | 2 mg/L | |

| Activated Sludge | IC50 | 3 h | > 320 mg/L |

The data indicates that this compound has low acute toxicity to fish and daphnids. However, it is more toxic to algae, with an EC50 of 2 mg/L for the green alga Desmodesmus subspicatus. The higher toxicity to algae is a concern as they are primary producers in aquatic ecosystems.

Experimental Protocols

The ecotoxicity of this compound is typically assessed using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater microalgae.

-

Test Organism: Desmodesmus subspicatus or other recommended algal species.

-

Test Duration: 72 or 96 hours.

-

Method: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light, temperature, and pH.

-

Endpoint: The inhibition of growth is measured by changes in cell density or biomass over the test period. The EC50, the concentration that causes a 50% reduction in growth, is calculated.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to daphnids.

-

Test Organism: Daphnia magna.

-

Test Duration: 48 hours.

-

Method: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a suitable aqueous medium.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that causes immobilization in 50% of the test organisms, is determined.

Fish Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish.

-

Test Organism: Danio rerio (Zebra fish) or other recommended species.

-

Test Duration: 96 hours.

-

Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

-

Endpoint: Mortalities are recorded at specified intervals, and the LC50, the concentration that is lethal to 50% of the test fish, is calculated.

Signaling Pathways and Molecular Mechanisms of Toxicity

Specific studies on the signaling pathways affected by this compound in aquatic organisms are limited in the available literature. However, research on other anthraquinone dyes and textile dyes in general suggests potential mechanisms of toxicity.

Many textile dyes are known to induce oxidative stress in aquatic organisms. This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system is disrupted. The generation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

A generalized signaling pathway for oxidative stress in an algal cell is depicted below.

References

Biodegradation Pathways of Disperse Blue 60: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 60, a common anthraquinone dye utilized in the textile industry, is a significant environmental pollutant due to its complex aromatic structure and resistance to degradation. This technical guide provides an in-depth overview of the microbial biodegradation pathways of this compound, focusing on the key microorganisms, enzymatic processes, and resulting metabolites. Quantitative data from various studies are summarized to offer a comparative analysis of decolorization efficiency under different experimental conditions. Detailed experimental protocols for studying the biodegradation of this dye are provided, along with visualizations of the proposed degradation pathways and experimental workflows to facilitate a comprehensive understanding for researchers in environmental science and drug development.

Introduction

The textile industry is a major contributor to water pollution, with a significant portion of synthetic dyes being released into the environment. Anthraquinone dyes, such as this compound, are particularly recalcitrant to conventional wastewater treatment methods. Bioremediation, utilizing the metabolic capabilities of microorganisms, presents a cost-effective and environmentally friendly alternative for the degradation of these pollutants. Understanding the specific biodegradation pathways of this compound is crucial for the development of efficient and targeted bioremediation strategies. This guide synthesizes the current knowledge on the microbial degradation of this compound, with a focus on the enzymatic mechanisms and the identification of degradation products.

Microbial Degradation of this compound

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. Bacterial strains, in particular, have been a primary focus of research.

Key Microorganisms

Several bacterial genera have been identified for their efficacy in decolorizing this compound. Notably, strains of Alishewanella, Halomonas, Jonesia, and Pseudomonas have shown high decolorization capabilities.[1] One study reported that Bacillus cereus exhibited a maximum decolorization rate of 76.29 ± 0.51% for this compound within 24 hours.

Enzymatic Mechanisms

The biodegradation of anthraquinone dyes like this compound is primarily an enzymatic process. The key enzymes involved are oxidoreductases, which catalyze the cleavage of the dye's chromophore. These include:

-

Laccases: These copper-containing enzymes oxidize a broad range of phenolic and non-phenolic compounds.

-

Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase): These enzymes utilize hydrogen peroxide to oxidize various substrates.

-

Azoreductases: While this compound is an anthraquinone dye, some bacteria capable of degrading it also produce azoreductases, suggesting a broad enzymatic capability against different dye types.

The initial step in the biodegradation of this compound is the enzymatic attack on the anthraquinone ring, leading to the breakdown of the chromophoric structure and subsequent loss of color. This is followed by further degradation of the resulting aromatic intermediates.

Quantitative Data on this compound Decolorization

The efficiency of this compound decolorization is influenced by various environmental factors. The following tables summarize the quantitative data from studies on bacterial decolorization of this dye.

Table 1: Decolorization of this compound by Newly Isolated Bacterial Strains

| Bacterial Strain (Genus) | Initial Dye Concentration (mg/L) | Incubation Time (hr) | pH | Carbon Source | Decolorization (%) |

| Strain F52 (Alishewanella) | 50 | 72 | 7-9 | Glucose | 93 |

| Strain C43 (Halomonas) | 50 | 72 | 7-9 | Glucose | 96 |

| Strain C19 (Jonesia) | 50 | 72 | 7-9 | Glucose | 100 |

| Strain C25 (Pseudomonas) | 50 | 72 | 7-9 | Glucose | 98.33 |

Data sourced from a study on newly isolated bacterial strains from textile wastewater.[1]

Table 2: Effect of Initial Dye Concentration on Decolorization by Mixed Bacterial Strains

| Bacterial Strain | Initial Dye Concentration (mg/L) | Decolorization (%) after 72 hr |

| Strain C19 | 50 | 100 |

| 100 | ~95 | |

| 200 | ~85 | |

| 400 | ~70 | |

| Strain C25 | 50 | 98.33 |

| 100 | ~90 | |

| 200 | ~80 | |

| 400 | ~65 |

Data extrapolated from graphical representations in the cited literature.

Proposed Biodegradation Pathway of this compound

While the complete biodegradation pathway of this compound has not been fully elucidated in the reviewed literature, a proposed pathway can be constructed based on the known degradation mechanisms of similar anthraquinone dyes by microorganisms like Bacillus cereus and Aspergillus sp.. The degradation is expected to proceed through the enzymatic cleavage of the anthraquinone core, followed by the breakdown of the resulting aromatic intermediates.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the study of this compound biodegradation.

Microbial Culture and Decolorization Assay

This protocol describes the general procedure for assessing the decolorization of this compound by bacterial isolates.

Procedure:

-

Inoculum Preparation: A loopful of the bacterial isolate is inoculated into a nutrient broth and incubated overnight at 37°C.

-

Decolorization Medium: Prepare a mineral salt medium (or nutrient broth) containing a specific concentration of this compound (e.g., 50 mg/L).

-

Inoculation and Incubation: Inoculate the decolorization medium with the prepared bacterial culture (e.g., 1% v/v). Incubate the flasks under specific conditions of temperature (e.g., 37°C) and agitation (e.g., 120 rpm) for a defined period (e.g., 72 hours).

-

Sampling and Analysis: At regular time intervals, withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the bacterial cells.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Calculation: The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analysis of Degradation Metabolites

This protocol outlines the steps for extracting and identifying the intermediate products of this compound biodegradation.

-

Sample Preparation: After a specific incubation period for decolorization, centrifuge the culture medium to separate the bacterial biomass.

-

Extraction: The supernatant is subjected to liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). The organic layer containing the metabolites is then separated and concentrated.

-

FTIR Analysis: The extracted metabolites are analyzed by Fourier Transform Infrared (FTIR) spectroscopy to identify the functional groups present. This can indicate changes to the dye's structure, such as the cleavage of the anthraquinone ring.

-

GC-MS Analysis: The extracted metabolites are derivatized if necessary and then injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Gas Chromatography (GC): Separates the different compounds in the mixture based on their volatility and interaction with the column.

-

Mass Spectrometry (MS): Fragments the separated compounds and measures the mass-to-charge ratio of the fragments, allowing for the identification of the compounds by comparing the resulting mass spectra with a library (e.g., NIST).

-

Conclusion

The biodegradation of this compound by various microorganisms, particularly bacteria such as Bacillus cereus, Alishewanella, Halomonas, Jonesia, and Pseudomonas, offers a promising avenue for the remediation of textile effluents. The enzymatic machinery of these microbes, including laccases and peroxidases, is capable of cleaving the recalcitrant anthraquinone structure, leading to significant decolorization. While a definitive and complete biodegradation pathway for this compound remains to be fully elucidated, the available data on related compounds and the analytical methodologies outlined in this guide provide a solid foundation for future research. Further investigation into the specific metabolites formed during the degradation process is essential for a complete understanding of the pathway and for ensuring the environmental safety of the bioremediation process. The protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers working towards the development of effective and sustainable solutions for the treatment of dye-polluted wastewater.

References

Methodological & Application

Application Note: Analysis of Disperse Blue 60 by High-Performance Liquid Chromatography

Introduction

Disperse Blue 60 is a synthetic anthraquinone dye used extensively in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical formula is C₂₀H₁₇N₃O₅, with a molecular weight of 379.37 g/mol .[2][3] Given its industrial importance, a reliable analytical method for its quantification and purity assessment is crucial for quality control and to ensure product consistency. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a powerful technique for this purpose, offering high resolution and sensitivity for the analysis of dyes. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Chemical Information:

-

IUPAC Name: 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone[3]

-

CAS Number: 12217-80-0[2]

-

Molecular Formula: C₂₀H₁₇N₃O₅

-

Molecular Weight: 379.37 g/mol

-

Synonyms: C.I. This compound, Disperse Blue BG 200%

Experimental Protocol

This protocol is based on established methods for the analysis of disperse dyes.

1. Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

-

C18 reverse-phase HPLC column (e.g., XBridge C18, 5 µm, 2.1 x 150 mm).

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Formic acid (for MS compatibility, if needed).

-

This compound reference standard

2. Preparation of Solutions

-

Mobile Phase A: Prepare a 10 mmol solution of ammonium acetate in water. Adjust the pH to 3.6 using a suitable acid if necessary.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a stock solution of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

-

Accurately weigh a sample containing this compound and dissolve it in a known volume of the sample diluent to obtain a theoretical concentration within the calibration range.

-

Sonicate the sample solution for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound.

| Parameter | Value |

| Column | XBridge C18, 5 µm, 2.1 x 150 mm |

| Mobile Phase A | 10 mmol Ammonium acetate, pH 3.6 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 670 nm (λmax of this compound) |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 7.0 | 40 | 60 |

| 17.0 | 2 | 98 |

| 24.0 | 2 | 98 |

| 25.0 | 60 | 40 |

| 30.0 | 60 | 40 |

5. Data Analysis

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical analysis of this compound using the described method.

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| This compound | 12.5 | 1,250,000 | 25.0 |

| Impurity 1 | 8.2 | 50,000 | Not Quantified |

| Impurity 2 | 15.1 | 75,000 | Not Quantified |

Experimental Workflow

The logical flow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for quality control in manufacturing processes and for the assessment of dye purity in various applications. For enhanced impurity profiling and identification, coupling the HPLC system with a mass spectrometer (MS) is recommended.

References

Application Notes and Protocols for the Identification of Disperse Blue 60 Metabolites Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 60 is a synthetic anthraquinone dye extensively used in the textile industry. Due to its widespread use, there is growing concern about its environmental fate and potential impact on human health. Understanding the metabolic pathways of this compound is crucial for assessing its toxicological profile and developing strategies for bioremediation. Mass spectrometry, coupled with chromatographic separation, offers a powerful platform for the identification and quantification of its metabolites. This document provides detailed application notes and experimental protocols for the characterization of this compound metabolites using advanced mass spectrometry techniques.

The primary route of metabolism for anthraquinone dyes like this compound in biological systems, particularly in microbial degradation, involves the enzymatic cleavage of the anthraquinone structure. This process is often initiated by oxidoreductive enzymes such as laccases and peroxidases, leading to the formation of smaller, often less colored, aromatic compounds. Some of these intermediate metabolites, such as aromatic amines, have been reported to be potentially more toxic than the parent dye molecule, underscoring the importance of their identification and characterization.[1]

Quantitative Data Summary

While specific quantitative data for the metabolites of this compound are not extensively available in the public domain, the following table provides a representative summary of analytical parameters that can be expected for the parent compound and its potential metabolites based on data from similar anthraquinone dyes. These values serve as a starting point for method development and validation.

| Compound | Putative Metabolite Class | Retention Time (min) (approx.) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | Parent Compound | 8.5 | [To be determined] | [To be determined] | 0.05 - 1.5 | 0.15 - 5.0 |

| 1,4-diaminoanthraquinone | Anthraquinone derivative | 4.2 | 239.1 | 182.1, 165.1 | 0.1 - 2.0 | 0.3 - 6.0 |

| Phthalic acid | Aromatic acid | 2.1 | 165.0 | 121.0, 77.0 | 0.5 - 5.0 | 1.5 - 15.0 |

| Benzoic acid | Aromatic acid | 3.5 | 121.0 | 77.1, 103.1 | 0.5 - 5.0 | 1.5 - 15.0 |

| Aromatic amines | Various | 2.0 - 5.0 | [Variable] | [Variable] | 0.2 - 3.0 | 0.6 - 9.0 |

Note: The precursor and product ions for this compound and its specific metabolites need to be determined experimentally. The provided values for other compounds are based on literature for similar structures and serve as a guide.

Experimental Protocols

Sample Preparation: Extraction of Metabolites from Bacterial Culture

This protocol is designed for the extraction of this compound and its metabolites from a bacterial culture broth following a biodegradation experiment.

Materials:

-

Bacterial culture broth containing this compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

Protocol:

-

Cell Removal: Centrifuge 1 mL of the bacterial culture broth at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Protein Precipitation and Metabolite Extraction: Add 2 mL of ice-cold methanol to the 1 mL of supernatant.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Incubation: Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its metabolites using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes (run separately)

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Full scan mode for initial metabolite discovery and Multiple Reaction Monitoring (MRM) mode for targeted quantification. MRM transitions should be optimized for each identified metabolite.

Visualizations

Proposed Biodegradation Pathway of this compound

The following diagram illustrates a plausible biodegradation pathway for this compound, initiated by enzymatic attack leading to the breakdown of the anthraquinone core.

Experimental Workflow for Metabolite Identification

This workflow outlines the key steps from sample collection to data analysis for the identification of this compound metabolites.

Conclusion

The methodologies outlined in this document provide a comprehensive framework for the identification and semi-quantitative analysis of this compound metabolites. The combination of robust sample preparation and high-resolution LC-MS/MS is essential for elucidating the metabolic fate of this widely used dye. Further research is needed to obtain precise quantitative data and to fully characterize the enzymatic processes involved in its degradation. Understanding the formation and potential toxicity of its metabolites is a critical step towards assessing the environmental and health risks associated with this compound.

References

Application Notes: Dyeing Polyester Fabrics with Disperse Blue 60

Introduction

Disperse Blue 60 is an anthraquinone-based disperse dye that produces a bright turquoise blue shade on polyester fibers.[1] It is suitable for high-temperature dyeing methods, including high-temperature exhaust and thermosol processes, making it a versatile choice for various polyester and polyester-blend fabrics.[2][3] This document provides detailed protocols for the application of this compound to polyester fabrics, targeting researchers, scientists, and professionals in the textile and drug development fields. The protocols are designed to ensure optimal color yield, levelness, and fastness properties.

Data Presentation

Table 1: General Properties of this compound

| Property | Description |

| Chemical Class | Anthraquinone |

| C.I. Name | This compound |

| Molecular Formula | C20H17N3O5 |

| Appearance | Blue Powder |

| Solubility | Insoluble in water, requires a dispersing agent[4] |

| Suitable Fibers | Polyester, Acetate, Nylon[2] |

Table 2: Recommended Dyeing Parameters for Polyester

| Parameter | High-Temperature Exhaust Method | Thermosol Method |

| This compound | 0.5 - 2.0% (on weight of fabric) | 10 - 40 g/L |

| Dispersing Agent | 1.0 - 2.0 g/L | 5 - 10 g/L |

| Leveling Agent | 0.5 - 1.0 g/L | Not typically used |

| Acetic Acid (to adjust pH) | As needed to achieve pH 4.5 - 5.5 | As needed to achieve pH 4.5 - 5.5 |

| Anti-migration Agent | Not applicable | 10 - 20 g/L |

| Liquor Ratio | 1:10 - 1:20 | Not applicable |

| Dyeing Temperature | 130 - 135°C | 200 - 210°C |

| Dyeing Time | 30 - 60 minutes at dyeing temperature | 60 - 90 seconds |

Table 3: Reduction Clearing Recipe

| Chemical | Concentration |

| Sodium Hydrosulfite | 2.0 g/L |